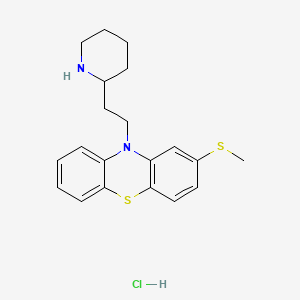
2-Methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine;hydrochloride, commonly known as MSPH, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and pharmacological studies. MSPH has been found to have a variety of beneficial effects on various systems, including the nervous, cardiovascular, and immune systems.
Scientific Research Applications
Antipsychotic Activity
Northioridazine Hydrochloride belongs to the phenothiazine class of antipsychotic drugs. It acts by blocking dopamine receptors in the brain, thereby alleviating symptoms of schizophrenia and other psychotic disorders. Its efficacy in managing positive symptoms (hallucinations, delusions) and negative symptoms (social withdrawal, apathy) has been studied extensively .
Antibacterial Properties
Research suggests that Northioridazine Hydrochloride exhibits antibacterial activity against certain Gram-positive bacteria. It interferes with bacterial cell membrane function, disrupting cell integrity and inhibiting growth. However, its clinical use as an antibiotic is limited due to potential side effects .
Antitumor Effects
Studies have explored Northioridazine Hydrochloride’s potential as an antitumor agent. It modulates intracellular calcium levels, affecting cell proliferation and apoptosis. Researchers have investigated its role in inhibiting cancer cell growth, particularly in breast and lung cancers .
Neuroprotective Properties
The compound’s antioxidant and anti-inflammatory properties make it a candidate for neuroprotection. It may mitigate oxidative stress and inflammation in neurodegenerative diseases such as Parkinson’s and Alzheimer’s. However, further research is needed to establish its clinical utility .
Antiarrhythmic Activity
Northioridazine Hydrochloride has been studied for its effects on cardiac arrhythmias. By blocking potassium channels, it prolongs action potentials and stabilizes heart rhythm. Clinical trials have explored its use in managing ventricular arrhythmias .
Photodynamic Therapy (PDT)
In PDT, light-sensitive compounds are activated by light to generate reactive oxygen species, selectively destroying cancer cells. Northioridazine Hydrochloride has been investigated as a potential photosensitizer in PDT for various cancers, including skin and oral cancers .
Mechanism of Action
Target of Action
Northioridazine Hydrochloride, also known as Thioridazine, primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
Northioridazine Hydrochloride interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction results in changes in basal metabolism, body temperature, wakefulness, and vasomotor tone .
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway . By blocking the D1 and D2 receptors, it disrupts the normal functioning of these pathways, leading to alterations in mood, behavior, and cognition .
Pharmacokinetics
The pharmacokinetics of Northioridazine Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed orally, but the bioavailability is incomplete . The compound is metabolized in the liver, at least partly mediated by CYP2D6 . The elimination half-life is 21-24 hours, and it is excreted in the feces .
Result of Action
The molecular and cellular effects of Northioridazine Hydrochloride’s action include the induction of apoptosis in certain cancer cells . It has been shown to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .
Action Environment
The action, efficacy, and stability of Northioridazine Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action due to potential drug-drug interactions . Furthermore, individual patient characteristics such as genetic variations in the CYP2D6 enzyme can influence the drug’s metabolism and efficacy .
properties
IUPAC Name |
2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.ClH/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20;/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBGMHATDDKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline](/img/structure/B582553.png)
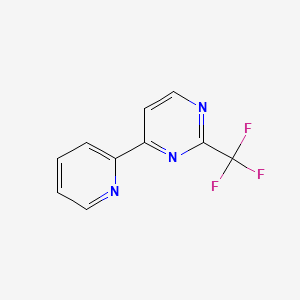
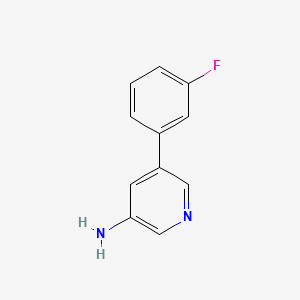

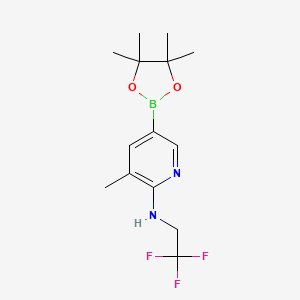
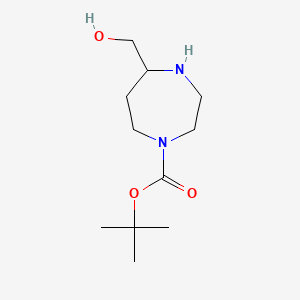
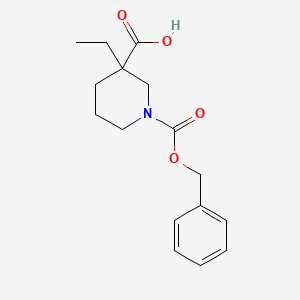
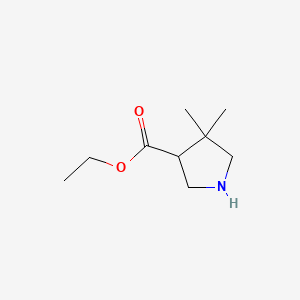
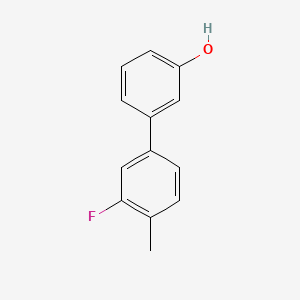
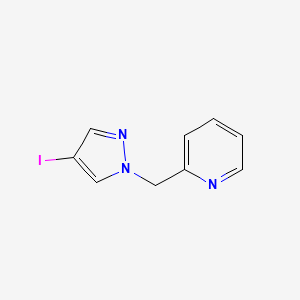
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
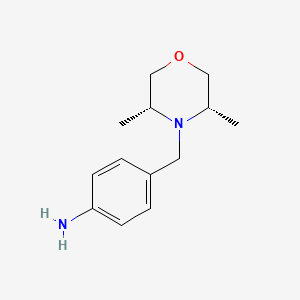
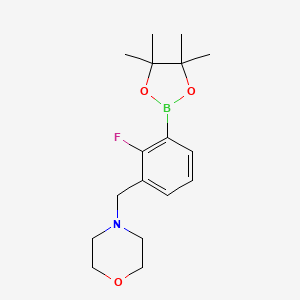
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)